tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Overview
Description
This compound is a derivative of the pyrido[4,3-b]indole structure, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, have been synthesized by introducing an alkyl or aralkyl and a sulfonyl group .Molecular Structure Analysis
The compound likely contains a pyrido[4,3-b]indole core, which is a bicyclic structure with a pyridine ring fused to an indole ring. The “tert-Butyl” and “8-chloro” parts of the name suggest that a tert-butyl group and a chlorine atom are attached to this core structure .Scientific Research Applications
Antitumor Activity
Tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate and its derivatives have been studied for their potential antitumor activity. Nguyen et al. (1990) synthesized a class of compounds including 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, which showed promising antineoplastic properties in vitro and in vivo, following protocols from the National Cancer Institute (NCI) (Nguyen et al., 1990). Similarly, Costache et al. (1998) explored substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles derived from 8-hydroxy-5H-pyrido[4,3-b]indoles, demonstrating cytotoxic properties against various tumor cell lines, including leukemia, melanoma, and breast adenocarcinoma (Costache et al., 1998).
Synthesis and Characterization
The synthesis and characterization of this compound and related compounds are an important area of study. For instance, Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, employing X-ray crystallographic and DFT analyses for structural insight (Çolak et al., 2021). Another study by Umehara et al. (2016) detailed a novel condensation reaction involving carboxylic acids and non-nucleophilic N-heterocycles, relevant to the synthesis of indole derivatives including pyrido[4,3-b]indoles (Umehara et al., 2016).
Chemical Transformations
Studies also focus on the chemical transformations of this compound. Moskalenko and Boev (2014) investigated the reaction of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate, leading to the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its subsequent transformations (Moskalenko & Boev, 2014).
Aerobic Oxidation Catalysis
Additionally, Shen et al. (2012) explored the use of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate in the presence of copper(I) chloride as a catalyst for the aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).
Future Directions
Properties
IUPAC Name |
tert-butyl 8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,18H,6-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVFEPZNXAXIQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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